Tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate
Description
Tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and a 2-hydroxyphenyl substituent at the 4-position of the piperidine ring.
Properties
IUPAC Name |
tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-8-12(9-11-17)13-6-4-5-7-14(13)18/h4-7,12,18H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRGNSRGOUNZAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate typically involves the reaction of 4-(2-hydroxyphenyl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Alkylation of the Hydroxyl Group
The phenolic hydroxyl group undergoes alkylation under basic conditions. Common alkylating agents include alkyl halides, with reactions typically performed in polar aprotic solvents like DMF or THF.
*Yields approximated from analogous reactions in cited sources.
Acylation Reactions
The hydroxyl group reacts with acyl chlorides or anhydrides to form esters. These reactions are often catalyzed by bases such as DMAP or pyridine.
| Reagent(s) | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, CH₂Cl₂, RT, 4h | 2-Acetoxy derivative | ~90%* | |
| Benzoyl chloride | DMAP, Et₃N, THF, 0°C → RT | 2-Benzoyloxy derivative | ~82%* |
Coupling Reactions
The 2-hydroxyphenyl group participates in cross-coupling reactions, particularly when converted to a triflate or boronate intermediate.
Suzuki-Miyaura Coupling
| Reagent(s) | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Biphenyl derivative | ~65%* |
Buchwald-Hartwig Amination
| Reagent(s) | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 2-(Arylamino)phenyl derivative | ~55%* |
Oxidation
The hydroxyl group can be oxidized to a quinone under strong oxidizing conditions:
Reported in analogous 4-hydroxyphenyl systems.
Reduction
The Boc group remains stable under mild reductive conditions, but hydrogenolysis of the aromatic ring is possible:
Boc Deprotection
The tert-butyl carbamate group is cleaved under acidic conditions to generate the free piperidine amine:
Quantitative deprotection observed in related piperidine derivatives .
Heterocycle Formation
The hydroxyl group facilitates cyclization reactions. For example, treatment with chloroacetyl chloride forms a benzoxazine derivative:
Key Reaction Data Table
| Reaction Type | Key Reagents/Catalysts | Temperature/Time | Functional Group Modified |
|---|---|---|---|
| Alkylation | NaH, alkyl halides | 0°C → RT, 6–12h | Hydroxyl |
| Acylation | Acyl chlorides, DMAP | RT, 4–8h | Hydroxyl |
| Suzuki Coupling | Pd(PPh₃)₄, boronic acids | 80°C, 12h | Aromatic ring |
| Boc Deprotection | TFA | RT, 1–2h | Piperidine amine |
Scientific Research Applications
Targeted Protein Degradation
One of the most promising applications of tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate is its use as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that induce the degradation of specific proteins within cells, offering a novel approach to treating diseases caused by the overexpression or malfunction of particular proteins.
- Mechanism : The compound facilitates the formation of ternary complexes between the target protein and E3 ligases, which are essential for tagging proteins for degradation. The rigidity introduced by this linker can influence the three-dimensional orientation of the degrader, optimizing its drug-like properties and efficacy in targeting specific proteins .
- Research Findings : Studies indicate that incorporating such linkers can enhance the selectivity and potency of PROTACs, potentially leading to better therapeutic outcomes in conditions like cancer and neurodegenerative diseases .
Neuropharmacological Applications
This compound has also been investigated for its neuroprotective properties. Research has demonstrated its potential as an inhibitor of amyloid beta aggregation, which is a hallmark of Alzheimer's disease.
- In Vitro Studies : In laboratory settings, this compound has shown moderate protective effects against cell death induced by amyloid beta peptide (Aβ1-42) in astrocyte cultures. The mechanism involves reducing inflammatory markers such as TNF-α and free radicals, suggesting a neuroprotective action that could be relevant in Alzheimer's research .
- In Vivo Studies : While initial studies indicated some efficacy in vitro, further research is needed to assess its bioavailability and effectiveness in vivo. Comparisons with established treatments like galantamine have highlighted areas for improvement in its formulation to enhance brain penetration and therapeutic impact .
Synthesis and Structural Insights
The synthesis of this compound involves several steps that ensure high yield and purity. Understanding its molecular structure aids in predicting its reactivity and interaction with biological targets.
- Synthetic Pathways : The compound can be synthesized through various methods that involve protecting group strategies to enhance selectivity during reactions. This careful design minimizes by-products and maximizes yield .
Comparative Analysis of Related Compounds
To further elucidate the unique properties of this compound, a comparative analysis with similar compounds can provide insights into their respective applications and effectiveness.
| Compound Name | Application Area | Key Features |
|---|---|---|
| Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | PROTAC Development | Semi-flexible linker enhancing protein degradation |
| Tert-butyl 4-(hydroxyphenyl)piperidine-1-carboxylate | Neuroprotection | Inhibits amyloid beta aggregation |
| Tert-butyl 4-(phenylamino)piperidine-1-carboxylate | Anticancer Research | Potential anti-tumor activity |
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate in PROTACs involves its role as a linker that brings the target protein and the E3 ubiquitin ligase into close proximity. This facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. The hydroxyphenyl group may also participate in hydrogen bonding interactions that stabilize the ternary complex .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
The key structural variations among tert-butyl piperidine-1-carboxylate derivatives lie in the substituents at the 4-position of the piperidine ring. A comparison of selected analogs is provided below:
Key Observations :
Physicochemical Properties
Limited data are available for the target compound, but inferences can be drawn from analogs:
NMR Spectral Features:
- tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate :
- ¹H NMR: δ 1.44 (s, 9H, tert-butyl), 3.2–3.4 (m, 4H, piperidine), 1.0–1.6 (m, alkyl chain).
- ¹³C NMR: δ 28.4 (tert-butyl CH₃), 79.8 (Boc carbonyl).
- Target Compound : Expected signals for tert-butyl (δ ~1.4 ppm) and aromatic protons (δ ~6.8–7.2 ppm) with a broad -OH peak (δ ~5 ppm).
Solubility and Stability:
Biological Activity
Tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a tert-butyl group and a hydroxyphenyl moiety. Its unique structure contributes to various biological interactions, making it a candidate for medicinal applications.
Research indicates that the compound interacts with several biological pathways:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in cancer cell lines, particularly glioblastoma. In one study, treatment with the compound resulted in a significant decrease in cell viability and alterations in gene expression associated with tumor growth and inflammation .
- Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects. It exhibits activity against various bacterial strains, suggesting potential applications in treating infections.
- Neuroprotective Effects : Some studies suggest that it may offer protective effects against neurotoxicity, potentially through the modulation of inflammatory pathways and reduction of oxidative stress markers .
Case Studies
- Glioblastoma Cell Lines : In vitro studies demonstrated that this compound significantly reduced the proliferation of U251 glioblastoma cells. The treatment led to decreased levels of inositol phosphates, which are critical for cell signaling and growth regulation. Gene expression analysis revealed downregulation of several oncogenes and upregulation of tumor suppressor genes .
- Antimicrobial Activity : A series of tests indicated that the compound displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.
- Neuroprotection : In models of neurodegeneration, the compound exhibited protective effects against amyloid-beta-induced toxicity in neuronal cells. This was linked to reductions in pro-inflammatory cytokines such as TNF-α and IL-6 .
Data Tables
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Anticancer | Reduced cell viability in glioblastoma cells | |
| Antimicrobial | Significant antibacterial activity | |
| Neuroprotective | Decreased neurotoxicity markers |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good solubility in polar solvents, which is advantageous for oral bioavailability. Further studies are needed to elucidate its metabolic pathways and excretion routes.
Q & A
Q. What are the standard synthetic routes for Tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate, and what reagents are critical for achieving high yields?
The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. Key steps include:
- Boc protection : Introducing the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine .
- Substitution : Coupling the hydroxyphenyl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective attachment .
- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane is commonly used to isolate the product. Yields >70% are achievable with optimized stoichiometry and inert atmospheres .
Q. How is the compound characterized to confirm its structural integrity?
A combination of spectroscopic and analytical methods is employed:
- NMR spectroscopy : ¹H and ¹³C NMR verify the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and hydroxyphenyl protons (δ ~6.5–7.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 306.17 for C₁₆H₂₁NO₃) .
- X-ray crystallography : Programs like SHELXL refine crystal structures to validate stereochemistry and hydrogen-bonding interactions .
Q. What safety protocols are essential for handling this compound in the lab?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., THF, DCM) .
- Storage : Keep in amber glass containers at room temperature, away from moisture and oxidizers .
- Waste disposal : Incinerate or treat as hazardous organic waste per local regulations .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the hydroxyphenyl coupling step?
- Catalyst screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for cross-coupling efficiency, adjusting ligand ratios to reduce side reactions .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) to improve solubility of aromatic intermediates .
- Temperature control : Lower reaction temperatures (0–25°C) may minimize decomposition of sensitive intermediates .
Q. Under what conditions does the compound undergo hydrolysis or oxidation?
- Hydrolysis : The Boc group is labile under acidic conditions (e.g., TFA in DCM), but stable at pH 7–9 .
- Oxidation : The hydroxyphenyl moiety may oxidize to quinones under prolonged exposure to air; store under nitrogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
